Cas no 439096-72-7 (4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide)
4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide
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4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C172800-0.5mg |
4-(Cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C172800-1mg |
4-(Cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | 1mg |
$ 80.00 | 2022-06-06 | ||
| TRC | C172800-2.5mg |
4-(Cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00889047-1g |
4-Cyclohexanecarbonyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| abcr | AB578606-500mg |
4-(Cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide; . |
439096-72-7 | 500mg |
€678.60 | 2024-08-02 | ||
| abcr | AB578606-1g |
4-(Cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide; . |
439096-72-7 | 1g |
€1312.80 | 2024-08-02 | ||
| A2B Chem LLC | AI69637-1mg |
4-cyclohexanecarbonyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI69637-5mg |
4-cyclohexanecarbonyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI69637-10mg |
4-cyclohexanecarbonyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI69637-500mg |
4-cyclohexanecarbonyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide |
439096-72-7 | >90% | 500mg |
$720.00 | 2024-04-20 |
4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide Suppliers
4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide
Introduction to 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide (CAS No. 439096-72-7)
The compound 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide, identified by its CAS number 439096-72-7, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines multiple pharmacophoric elements, making it a promising candidate for further exploration in therapeutic applications. The presence of a cyclohexylcarbonyl moiety, an imidazole ring, and a pyrrole scaffold suggests potential interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.
Recent research in the realm of drug discovery has highlighted the importance of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. The pyrrole core, in particular, has been extensively studied for its role in various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The incorporation of an imidazole group further enhances the compound's potential by introducing additional binding pockets and functional sites. This dual functionality makes 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide a versatile scaffold for designing novel therapeutic agents.
The cyclohexylcarbonyl substituent at the 4-position of the pyrrole ring adds steric bulk, which can influence both the solubility and binding affinity of the molecule. Such modifications are often employed to optimize pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, and excretion (ADME) properties. Moreover, the propyl chain extending from the imidazole ring provides an additional site for conformational flexibility, allowing the molecule to adopt multiple binding orientations within biological targets.
In the context of contemporary medicinal chemistry, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide make it a candidate for targeting such interactions. For instance, the imidazole ring can engage with metal ions or aromatic residues in protein surfaces, while the pyrrole moiety can interact with nitrogen-rich pockets. This dual interaction mechanism could lead to the development of highly selective inhibitors with minimal off-target effects.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that modulating specific biological pathways through small molecules can lead to breakthroughs in treating complex diseases such as cancer and neurodegenerative disorders. The structural motifs present in 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide align well with known drug targets in these areas. For example, pyrrole derivatives have shown promise in inhibiting kinases and other enzymes overexpressed in tumor cells.
Furthermore, computational studies have been instrumental in understanding the binding mode and interactions of this compound with potential biological targets. Molecular docking simulations have revealed that the cyclohexylcarbonyl group can form hydrophobic interactions with aromatic residues, while the imidazole ring can engage with positively charged amino acids or metal ions. These insights have guided synthetic modifications aimed at enhancing binding affinity and selectivity. Such computational approaches are becoming increasingly integral to drug discovery pipelines, enabling researchers to rapidly screen large libraries of compounds for hits with optimal properties.
The synthesis of 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-yl)propyl-1H-pyrrole-2-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriately substituted precursors followed by functional group transformations. Advances in synthetic methodologies have made it possible to construct complex molecular architectures with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing heterocyclic moieties into organic frameworks.
In conclusion, 4-(Cyclohexylcarbonyl)-N-3-(1H-imidazol-1-y]propyl-I-I-pyrrole-Z-carboxamide (CAS No. 43909672-) is a structurally intriguing compound with significant potential for therapeutic development. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for designing novel drugs targeting various diseases. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties through both experimental and computational approaches. As our understanding of biological systems continues to expand, compounds like this one will play an increasingly important role in addressing some of medicine's most pressing challenges.
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